1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove the Boc group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions for Boc deprotection often involve strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products
The major products formed from these reactions include the free amine after Boc deprotection and various oxidation or reduction products depending on the specific reaction conditions.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid involves the protection of amines through the formation of a carbamate linkage. The Boc group is introduced via nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming a stable carbamate. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid
- (Tert-butoxy)carbonyl L-His (Trt)-Aib-OH
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid is unique due to its specific structure, which includes a methylidene group. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other Boc-protected compounds.
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,13) |
InChI Key |
ROCZOJIQFSKBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.